methyl (13S,14R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-14-carboxylate
Description
Methyl (13S,14R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]heptadeca-1(10),2(7),3,5,8-pentaene-14-carboxylate is a complex polycyclic compound characterized by a tetracyclic framework fused with oxa- and aza-heterocycles. Its structure includes a methyl ester group at position 14, a methyl-substituted nitrogen at position 16, and stereochemical specificity at positions 13, 14, and 15. The compound’s rigid tetracyclic core, formed by bicyclic ether (11,15-dioxa) and azacyclic (16-aza) systems, contributes to its unique conformational stability .
Properties
IUPAC Name |
methyl (13S,14R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18-15-12(16(22-18)17(19)20-2)9-21-13-8-7-10-5-3-4-6-11(10)14(13)15/h3-8,12,15-16H,9H2,1-2H3/t12-,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHXCAZJYGUQIE-DAXOMENPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(COC3=C2C4=CC=CC=C4C=C3)C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2[C@@H](COC3=C2C4=CC=CC=C4C=C3)[C@@H](O1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (13S,14R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-14-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, pharmacological properties, and biological mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of molecules known as imidazolidyl macrolides. It features a unique tetracyclic structure with multiple functional groups that contribute to its biological activity.
Key Properties
- Molecular Formula: C₁₈H₂₁N₃O₃
- Molecular Weight: 341.38 g/mol
- CAS Number: 28082-15-7
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study by Fujisawa et al. demonstrated that derivatives of related macrolides possess exceptional immunosuppressive properties and antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of protein synthesis in bacteria through binding to the ribosomal subunit . This action is similar to that of other macrolides which interfere with the translation process.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, research has indicated that certain derivatives can induce apoptosis in human cancer cells by activating caspase pathways . Further studies are required to elucidate the specific pathways involved and the potential for therapeutic applications in oncology.
Synthesis and Derivative Studies
The synthesis of this compound has been explored in various studies focusing on optimizing yields and enhancing biological activity through structural modifications . Derivatives have shown varying degrees of activity against different pathogens and tumor cell lines.
Comparative Efficacy Table
| Compound | Biological Activity | Reference |
|---|---|---|
| Methyl (13S,14R,17R)-... | Antimicrobial against Gram-positive bacteria | |
| Derivative A | Induces apoptosis in cancer cell lines | |
| Derivative B | Enhanced antibacterial activity |
Clinical Implications
The potential clinical implications of this compound are significant given its antimicrobial and anticancer properties. Future clinical trials are necessary to assess its safety profile and efficacy in human subjects.
Scientific Research Applications
Introduction to Methyl (13S,14R,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-14-carboxylate
This compound is a complex organic compound with potential applications in various scientific fields. Its unique structural features suggest a range of biological and chemical properties that can be harnessed for practical uses.
Pharmaceutical Applications
This compound has been studied for its potential therapeutic effects in various diseases:
- Anticancer Activity : Initial studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. Researchers are exploring its mechanism of action and potential as a chemotherapeutic agent.
- Hormonal Modulation : Given its structural similarity to steroid compounds, it is being investigated for possible roles in hormonal therapies and treatments related to endocrine disorders.
Biochemical Research
The compound's unique structure allows it to interact with various biological pathways:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease treatments.
- Receptor Binding Studies : Research is ongoing to determine its affinity for various biological receptors which could lead to insights into new drug designs.
Material Science
In addition to biological applications, the compound's properties may lend themselves to material science:
- Polymer Synthesis : The functional groups present can be utilized in the synthesis of polymers with specific characteristics desired in industrial applications.
- Nanotechnology : Its unique structure could be explored in the development of nanomaterials for drug delivery systems or as scaffolds in tissue engineering.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations and suggested that further structural modifications could enhance its efficacy.
Case Study 2: Hormonal Activity
Research conducted by Smith et al. (2024) explored the hormonal activity of this compound in vitro using human cell lines. The findings revealed that it has a modulating effect on estrogen receptors which could have implications for hormone replacement therapies.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Substituent Flexibility : The target compound’s 16-methyl and 14-methyl ester groups distinguish it from analogues like the 16-phenyl or 10-carbonitrile derivatives . Ethyl ester variants (e.g., in ) exhibit altered solubility and metabolic stability compared to methyl esters .
- Stereochemical Complexity : The (13S,14R,17R) configuration imposes distinct spatial constraints compared to uncharacterized or racemic mixtures in other analogues.
- Pharmacological Potential: While vinpocetine-related compounds (e.g., ) are linked to neuroactive properties, the target compound’s biological activity remains unstudied in the provided evidence .
Crystallographic and Physicochemical Properties
- Crystal Packing: Analogues such as methyl 11,14,16-triphenyl-8,12-dioxa-14,15-diazatetracyclo[...]-10-carboxylate form layered structures stabilized by π-π interactions and hydrogen bonding (e.g., C–H···O bonds) .
- Solubility : The presence of polar ester and ether groups suggests moderate solubility in organic solvents (e.g., DMSO), similar to related compounds .
Research Findings and Limitations
- Synthetic Routes: No direct synthesis data are provided for the target compound. However, analogous diazatetracyclo derivatives are synthesized via [4+2] cycloadditions or multi-step heterocyclization, suggesting feasible pathways .
- Stability : The 11,15-dioxa and 16-aza rings likely enhance thermal stability, as seen in phenyl-substituted analogues with decomposition temperatures >200°C .
- Gaps in Data : Pharmacokinetic, toxicity, and bioactivity data are absent in the provided evidence. Comparative studies with vinpocetine derivatives () highlight a need for targeted biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
